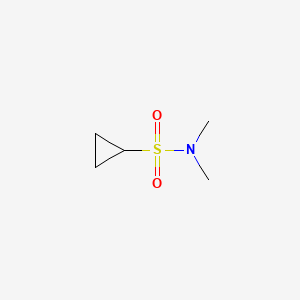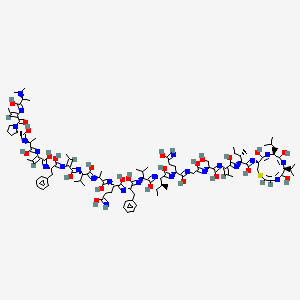
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE is a complex organic compound with the molecular formula C14H3I4NO3 and a molecular weight of 740.8 g/mol It is known for its unique structure, which includes multiple iodine atoms, a cyano group, a hydroxy group, and a fluorone core
Vorbereitungsmethoden
The synthesis of 4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the iodine atoms can undergo substitution reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE can be compared with other similar compounds such as:
This compound: Similar in structure but may differ in the position of functional groups.
Tetraiodohydrocyanofluorescein: Another compound with multiple iodine atoms and a cyano group, used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
144735-94-4 |
|---|---|
Molekularformel |
C14H5I2NO3 |
Molekulargewicht |
489.007 |
IUPAC-Name |
3-hydroxy-4,5-diiodo-6-oxoxanthene-9-carbonitrile |
InChI |
InChI=1S/C14H5I2NO3/c15-11-9(18)3-1-6-8(5-17)7-2-4-10(19)12(16)14(7)20-13(6)11/h1-4,18H |
InChI-Schlüssel |
UUFCQMLPOQDACR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)I)C#N)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane](/img/structure/B582873.png)


![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)
